Ferric sodium pyrophosphate

Vue d'ensemble

Description

Ferric sodium pyrophosphate is a chemical compound composed of iron, sodium, and pyrophosphate ions. It is known for its applications in various fields, including food fortification, medicine, and industrial processes. The compound is valued for its ability to provide a stable and bioavailable source of iron, which is essential for numerous biological functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferric sodium pyrophosphate can be synthesized through several methods. One common approach involves the reaction of ferric sulfate with sodium pyrophosphate in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired compound. The general reaction is as follows: [ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{Na}_4\text{P}_2\text{O}_7 \rightarrow 2 \text{Fe}_4(\text{P}_2\text{O}_7)_3 + 3 \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the dissolution of ferric sulfate in water, followed by the gradual addition of sodium pyrophosphate. The resulting precipitate is filtered, washed, and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Ferric sodium pyrophosphate undergoes various chemical reactions, including:

Oxidation: The ferric ion (Fe^3+) can be reduced to ferrous ion (Fe^2+) under certain conditions.

Reduction: The compound can participate in redox reactions where the iron ion changes its oxidation state.

Substitution: The pyrophosphate group can be substituted with other ligands in coordination complexes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H_2O_2) is commonly used as an oxidizing agent.

Reduction: Reducing agents such as ascorbic acid or sodium dithionite can be employed.

Substitution: Ligands like citrate or EDTA can be used to replace pyrophosphate in the coordination sphere of iron.

Major Products Formed:

Oxidation: Formation of ferric hydroxide or ferric oxide.

Reduction: Formation of ferrous pyrophosphate.

Substitution: Formation of iron-citrate or iron-EDTA complexes

Applications De Recherche Scientifique

Food Industry Applications

FSPP is predominantly used as an iron fortificant in food products. Its high solubility and bioavailability make it an effective choice for enhancing the iron content in various staple foods.

Iron Fortification

FSPP is commonly added to:

- Cereals : Used in infant cereals and breakfast cereals to combat iron deficiency.

- Baked Goods : Incorporated into bread and pasta to improve nutritional value.

- Other Staples : Found in rice and flour products, particularly in regions with high rates of anemia.

Table 1: Iron Content in Fortified Foods

| Food Type | Iron Source | Iron Content (mg/100g) |

|---|---|---|

| Infant Cereals | Ferric Sodium Pyrophosphate | 5-10 |

| Bread | This compound | 3-5 |

| Pasta | This compound | 4-6 |

Pharmaceutical Applications

FSPP is utilized in the pharmaceutical industry primarily as a treatment for iron deficiency anemia.

Iron Supplements

FSPP is formulated into various supplement forms:

- Tablets and Capsules : Provides a stable source of iron with fewer gastrointestinal side effects compared to traditional iron salts.

- Liquid Formulations : Suitable for pediatric use, helping to address anemia in infants and children.

Case Study: Efficacy of FSPP in Anemia Treatment

A study published by Juneja et al. demonstrated that micronized, dispersible ferric pyrophosphate had comparable bioavailability to ferrous sulfate, making it suitable for food fortification without altering sensory properties . The study highlighted that FSPP could effectively improve hemoglobin levels in populations at risk of iron deficiency.

Agricultural Applications

In agriculture, FSPP serves as a nutrient source for iron-deficient soils, promoting plant health and crop yields.

Soil Nutrient Enhancement

FSPP can be applied to:

- Iron-deficient Soils : Enhances the availability of iron for plant uptake.

- Fertilizer Formulations : Used as an additive in fertilizers to improve plant growth.

Table 2: Effects of FSPP on Crop Yield

| Crop Type | Application Rate (kg/ha) | Yield Increase (%) |

|---|---|---|

| Wheat | 10 | 15 |

| Rice | 15 | 20 |

Comparative Analysis with Other Iron Compounds

FSPP is often compared with other forms of iron supplements regarding bioavailability and sensory impact.

Table 3: Bioavailability Comparison

| Iron Compound | Bioavailability (%) | Sensory Impact |

|---|---|---|

| This compound | 50-60 | Minimal changes |

| Ferrous Sulfate | 70-80 | Significant changes |

| Ferric Gluconate | 40-50 | Moderate changes |

Mécanisme D'action

Ferric sodium pyrophosphate is compared with other iron compounds such as:

Ferrous sulfate: Highly bioavailable but can cause gastrointestinal side effects.

Ferric citrate: Similar bioavailability but may have different stability and solubility properties.

Ferric gluconate: Used in intravenous iron therapy with a different pharmacokinetic profile.

Uniqueness: this compound is unique due to its combination of high bioavailability, stability, and minimal side effects. It is particularly suitable for food fortification and medical applications where other iron compounds may not be as effective .

Comparaison Avec Des Composés Similaires

- Ferrous sulfate

- Ferric citrate

- Ferric gluconate

- Ferrous fumarate

Ferric sodium pyrophosphate stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and practical applications.

Activité Biologique

Ferric sodium pyrophosphate (FSP) is an iron compound commonly used in food fortification and as a dietary supplement to combat iron deficiency anemia. This article explores its biological activity, focusing on its bioavailability, efficacy in iron absorption, and potential toxicity, supported by case studies and research findings.

Overview of this compound

This compound is a complex of iron with sodium and pyrophosphate ions. It is primarily utilized for its iron content in various food products, especially those aimed at populations at risk of iron deficiency. Its low solubility in acidic environments makes it less bioavailable compared to other iron salts, such as ferrous sulfate.

Bioavailability and Absorption

The bioavailability of this compound is a critical factor influencing its effectiveness as an iron fortificant. Studies have demonstrated that while FSP is effective in delivering iron, its absorption rates are significantly lower than those of more soluble forms of iron.

Comparative Bioavailability Studies

A study comparing the bioavailability of this compound with other iron compounds found that:

| Iron Compound | Relative Bioavailability (RBV) |

|---|---|

| Micronized Dispersible Ferric Pyrophosphate (MDFP) | 1.04 |

| Sodium Ferrous Citrate | 1.00 |

| This compound | 0.78 |

These results indicate that while FSP can improve iron levels, it does so less effectively than ferrous salts or micronized forms of ferric pyrophosphate .

The mechanism by which this compound enhances iron absorption involves its interaction with gastric juices. The compound's solubility can be improved through micronization, which increases the surface area and potentially enhances dissolution rates in the gastrointestinal tract.

Case Study: Efficacy in Iron Deficiency Anemia

In a rat model study examining the effects of this compound on hemoglobin regeneration, researchers observed that:

- Control Group : Received no supplementation.

- FSP Group : Showed a significant increase in hemoglobin levels after four weeks compared to the control group, although levels did not reach normal physiological ranges.

This suggests that while FSP can contribute to increased hemoglobin levels, it may require prolonged administration or higher doses to achieve optimal results .

Toxicity and Safety Profile

Toxicity assessments conducted on animal models have indicated that this compound exhibits a favorable safety profile. Histopathological examinations revealed no significant adverse effects on major organs at tested doses. However, plasma proteomics indicated a decrease in Fetuin-B concentration with increasing doses, suggesting potential biological responses to nanoparticle exposure .

Applications in Food Fortification

This compound is widely used in food products aimed at improving nutritional content without altering sensory properties. Its application is particularly prevalent in infant cereals and other fortified foods designed for vulnerable populations.

Advantages of Using FSP

- Stability : FSP is stable under various conditions, making it suitable for long-term storage in fortified foods.

- Non-Sensory Impact : It does not impart undesirable flavors or colors to food products.

Propriétés

IUPAC Name |

sodium;iron(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQGIDJIEPIQBD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

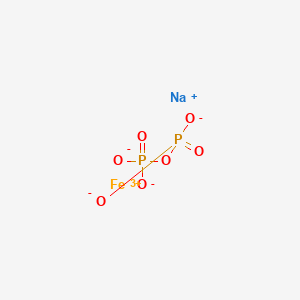

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905512 | |

| Record name | Iron(3+) sodium diphosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in hydrochloric acid; insoluble in water | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 1.4-1.6 | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

10045-87-1, 10213-96-4 | |

| Record name | Iron sodium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, iron(3+) sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) sodium diphosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron sodium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC SODIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGH4LHX6XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.